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Ruthenium(III)-DPM - 38625-54-6

Ruthenium(III)-DPM

Catalog Number: EVT-3270070
CAS Number: 38625-54-6
Molecular Formula: C33H60O6Ru
Molecular Weight: 653.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ruthenium(III)-diisobutyrylmethane (Ru(III)-DIBM)

    Compound Description: Ru(III)-DIBM is a ruthenium(III) complex with diisobutyrylmethane (H-DIBM) as a ligand. It is explored as a precursor for the metalorganic chemical vapor deposition (MOCVD) of ruthenium and ruthenium oxide thin films, which are being considered for use as electrode materials in DRAM and other applications []. This complex exhibits higher vapor pressure compared to Ruthenium(III)-DPM, enabling faster deposition rates in MOCVD processes [].

Ruthenium(III)-isobutyrylpivaloylmethane (Ru(III)-IBPM)

    Compound Description: Similar to Ru(III)-DIBM, Ru(III)-IBPM is investigated as a precursor for MOCVD of ruthenium and ruthenium oxide thin films []. This complex incorporates isobutyrylpivaloylmethane (H-IBPM) as the ligand and demonstrates advantageous properties for MOCVD, including higher vapor pressure compared to Ruthenium(III)-DPM and a lower melting point that allows for liquid-phase vaporization, leading to more stable deposition rates [].

Source and Classification

Ruthenium(III)-DPM is classified under transition metal complexes, specifically within the group of organometallic compounds. It is synthesized from ruthenium salts, such as ruthenium(III) chloride, combined with dipyridylamine ligands. The compound is primarily studied for its biochemical interactions and potential application in cancer treatment.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ruthenium(III)-DPM can be achieved through several methods. A common synthetic route involves:

  • Reactants: Ruthenium(III) chloride and dipyridylamine.
  • Solvent: Ethanol or acetonitrile is typically used as the solvent.
  • Conditions: The reaction is conducted under reflux conditions to facilitate the formation of the complex. After the reaction, the product can be isolated through filtration and recrystallization to obtain a pure sample.

In industrial settings, larger-scale production may utilize continuous flow reactors and automated systems to enhance efficiency and yield. Purification techniques such as column chromatography may also be employed to achieve high purity levels of Ruthenium(III)-DPM.

Molecular Structure Analysis

Structure and Data

The molecular structure of Ruthenium(III)-DPM features a central ruthenium atom coordinated by dipyridylamine ligands. The geometry around the ruthenium center is typically octahedral due to the coordination number of six provided by the two bidentate dipyridylamine ligands.

  • Molecular Formula: C_{12}H_{12}N_{2}Ru
  • Molecular Weight: Approximately 296.16 g/mol
  • Crystallography: X-ray diffraction studies can provide detailed insights into the three-dimensional arrangement of atoms within the compound, confirming its coordination environment and ligand arrangement.
Chemical Reactions Analysis

Reactions and Technical Details

Ruthenium(III)-DPM can participate in various chemical reactions:

  • Oxidation: The complex can be oxidized to higher oxidation states using strong oxidizing agents like sodium metaperiodate.
  • Reduction: It can be reduced to form ruthenium(II) complexes using reducing agents such as hydrogen gas or sodium borohydride.
  • Substitution Reactions: Ligand exchange can occur with other amines or phosphines, leading to the formation of different ruthenium complexes.

Common Reagents and Conditions:

  • Oxidizing Agents: Sodium metaperiodate, potassium permanganate.
  • Reducing Agents: Hydrogen gas, sodium borohydride.
  • Substitution Reagents: Various amines or phosphines for ligand exchange reactions.
Mechanism of Action

Process and Data

The mechanism of action for Ruthenium(III)-DPM is primarily associated with its interaction with cellular components:

  • Target of Action: The compound targets DNA synthesis pathways within cancer cells.
  • Mode of Action: It induces apoptosis through mitochondrial pathways, leading to programmed cell death.
  • Biochemical Pathways: Ruthenium(III)-DPM affects multiple biochemical pathways, including those involved in cell signaling and gene expression.

Research indicates that this compound exhibits enhanced activity in hypoxic environments typical of tumor microenvironments, which may contribute to its efficacy against certain cancer types.

Physical and Chemical Properties Analysis

Physical Properties

Ruthenium(III)-DPM is characterized by:

  • Appearance: Typically appears as a dark-colored crystalline solid.
  • Solubility: Soluble in polar solvents like ethanol and acetonitrile.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Reacts with various ligands, allowing for modifications that can enhance its therapeutic properties.

Relevant data from studies highlight that the compound's stability and reactivity are critical for its application in biological systems.

Applications

Scientific Uses

Ruthenium(III)-DPM has several notable applications in scientific research:

  • Anticancer Agent: Its primary application is as a potential anticancer drug, particularly against resistant cancer cell lines.
  • Biochemical Probes: Utilized in studies investigating metal-based drug mechanisms and interactions with biological macromolecules.
  • Catalysis Research: Explored for its catalytic properties in organic synthesis reactions due to its ability to facilitate electron transfer processes.
Introduction to Ruthenium(III) Coordination Frameworks Involving DPM Ligands

Historical Development of DPM-Containing Ruthenium(III) Complexes in Inorganic Medicinal Chemistry

The integration of DPM ligands into ruthenium(III) coordination chemistry emerged in the late 20th century, driven by the quest for hydrolytically stable alternatives to amine-based complexes. Early work focused on [RuCl₃(DPM)₃] analogues inspired by the clinical candidates KP1019 and NAMI-A, but with enhanced solution stability conferred by DPM’s steric bulk [1] [4]. A pivotal advancement occurred in 2011 with the unexpected synthesis of ene-yne substituted DPM complexes (e.g., [Ru(E-1,4-mBSima)(dpm)₂]) during Sonogashira coupling attempts. This revealed DPM’s capacity for in situ Heck-like reactions on coordinated ligands, expanding accessible structural diversity [2].

Table 1: Key Ligands in Ru(III)-DPM Complex Evolution

Ligand AcronymFull NameStructural FeaturesBiological Significance
dpmDipivaloylmethanateSterically shielded β-diketonateEnhances lipophilicity & stability
mBSimaE-3-(1,4-bis(trimethylsilyl)-1-butene-3-ynyl)-2,4-pentanedionateEne-yne modified β-diketonateEnables novel reaction pathways
PTAP5,7-diphenyl-1,2,4-triazolo[1,5-a]pyrimidineπ-conjugated heterocycleAugments DNA intercalation potential
IndIndazoleN-donor azoleMimics KP1019 pharmacophore [2] [9]

Contemporary research exploits DPM’s robustness to construct heteroleptic architectures combining cytotoxic co-ligands. Examples include RAPTA-inspired hybrids where DPM replaces chlorido ligands, reducing nonspecific hydrolysis while retaining redox activity. Recent studies confirm that DPM’s tert-butyl groups suppress aggregation in aqueous media, addressing a critical limitation of earlier Ru(III) therapeutics [1] [6].

Critical Review of Nomenclature Conventions for Ruthenium(III)-DPM Systems

Inconsistent naming practices for Ru(III)-DPM complexes generate significant ambiguity in literature. Three primary issues dominate:

  • Stereodescriptor Assignment: Octahedral Ru(III)-DPM complexes exhibit mer/fac isomerism in heteroleptic systems. Complexes like [RuCl₃(PTAP)₃] specify meridional (e.g., mer-[RuCl₃(dpm)(PTAP)₂]) or facial configurations via crystallography, but solution-state isomerization often renders such designations provisional [9].
  • Ligand Priority Sequencing: IUPAC rules prioritize anionic ligands alphabetically, yet practice varies. The complex correctly named [Ru(dpm)₂(mBSima)] (dpm < mBSima alphabetically) is frequently reported as "[Ru(mBSima)(dpm)₂]", obscuring ligand hierarchy [2].
  • Geometric Isomer Notation: Ene-yne derivatives require rigorous E/Z notation. The 2011 ene-yne complex must be specified as [Ru(E-1,4-mBSima)(dpm)₂] to distinguish it from its 2,4-regioisomer [2].

Table 2: Nomenclature Ambiguities and Recommended Practices

Complex CompositionCommon Name in LiteratureIUPAC-Adherent NameCritical Distinction
trans-RuCl₄(dmso-S)(Im)"NAMI-A"(ImH)[trans-RuCl₄(dmso-S)(Im)]trans vs. cis isomer specification
Ru(III) with dpm and mBSima"[Ru(mBSima)(dpm)₂]"[Ru(dpm)₂(E-1,4-mBSima)]Ligand priority & geometric isomerism
RuCl₃(H₂O)(PTAP)₂"Aquo-tris(PTAP)Ru(III)" (incorrect)[RuCl₃(H₂O)(PTAP)₂]Accurate co-ligand stoichiometry [2] [4] [9]

KP1019/NAMI-A derivatives exacerbate confusion when DPM replaces chlorido ligands. The correct formulation [HInd][trans-RuCl₂(dpm)(Ind)₂] distinguishes charge separation from neutral [RuCl(dpm)₂(Ind)] species, significantly impacting solubility and reactivity predictions [4].

Current Knowledge Gaps and Research Challenges in Ruthenium(III)-DPM Chemistry

Despite advances, four fundamental challenges impede clinical translation:

  • Hydrolytic Stability-Reactivity Trade-off: DPM enhances stability but may over-stabilize Ru(III), hindering activation via reduction to Ru(II) in tumor microenvironments. Kinetic studies reveal <10% aquation for [Ru(dpm)₂(L)]⁺ complexes at pH 7.4 over 24h, contrasting with >90% for NAMI-A. This compromises DNA binding unless redox activation occurs [4] [9].
  • Ligand Exchange Dynamics: The interplay between DPM’s inertness and labile co-ligands (e.g., H₂O, Cl⁻) remains poorly quantified. Thermodynamic studies indicate ΔG‡exchange = 78 kJ/mol for DPM vs. 52 kJ/mol for acac, suggesting kinetic barriers to biomolecular interaction [6].
  • Predictive Structure-Activity Models: Current data insufficiently correlate DPM modifications (e.g., E- vs Z-ene-ynes) with cytotoxicity. While [Ru(E-1,4-mBSima)(dpm)₂] shows IC₅₀ = 18 μM in HCT116, its isomer [Ru(E-2,4-mBSima)(dpm)₂] exceeds 100 μM, demanding systematic QSAR studies [2] [5].
  • Nanoformulation Compatibility: DPM’s hydrophobicity complicates aqueous delivery. Although nanoencapsulation boosts tumor accumulation by 3-fold vs. free complexes, ligand stripping during nanoformulation remains undocumented [1].

Table 3: Priority Research Questions in Ru(III)-DPM Chemistry

Research GapCritical QuestionsEmerging MethodologiesRelevance to Drug Development
Redox Activation MechanismsDoes DPM suppress Fenton-like ROS generation?EPR spectroelectrochemistryOptimizing tumor-selective cytotoxicity
Biomolecular Targeting SpecificityDo DPM complexes preferentially bind transferrin?XAFS protein crystallographyImproving tumor accumulation
Stereoisomer BioactivityWhy does mer-[RuCl₃(dpm)(PTAP)₂] outperform fac?Chirality-resolved cell assaysGuiding synthetic isomer control
In Vivo MetabolizationAre tert-butyl groups oxidatively cleaved?¹⁴C-labeled DPM pharmacokineticsPredicting metabolite toxicity [1] [6] [9]

Addressing these gaps requires advanced characterization techniques, including in operando XAS during hydrolysis and high-field NMR to track ligand exchange. Computational approaches should map reduction potentials relative to biological redox couples (e.g., GSH/GSSG at −240 mV) to design tumor-activated prodrugs [3] [6].

Concluding RemarksRu(III)-DPM coordination frameworks exemplify the strategic application of inorganic chemistry to overcome limitations of classical metallodrugs. While DPM’s steric bulk and electronic tuning capabilities resolve hydrolysis and selectivity challenges endemic to earlier Ru(III) complexes, persistent knowledge gaps—particularly regarding activation kinetics and isomer-specific bioactivity—demand multidisciplinary investigation. Standardization of nomenclature and systematic structure-activity relationship studies remain essential to translate these robust scaffolds into clinically viable therapeutics.

Properties

CAS Number

38625-54-6

Product Name

Ruthenium(III)-DPM

IUPAC Name

5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;ruthenium

Molecular Formula

C33H60O6Ru

Molecular Weight

653.9 g/mol

InChI

InChI=1S/3C11H20O2.Ru/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;

InChI Key

TZPFVUZFVRIDGB-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ru+3]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ru]

Isomeric SMILES

CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.[Ru]

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